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This technical guide provides a comprehensive overview of the key spectroscopic data for the
naturally occurring dibenzofuran derivative, (+)-usnic acid (C1sH1607)[1]. The document
summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
data in a structured format for ease of reference and comparison. Detailed experimental
protocols for acquiring such data are also provided, alongside a generalized workflow for the
spectroscopic analysis of natural products.

Spectroscopic Data

The following sections present the key spectroscopic data for (+)-usnic acid, a bitter, yellow,
solid substance under normal conditions[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of (+)-usnic acid is heavily reliant on *H and 3C NMR spectroscopy.
Chemical shifts can vary slightly based on the solvent used. Data presented here is primarily in
Chloroform-d (CDCIsz) and Dimethyl sulfoxide-de (DMSO-ds).

Table 1: *H NMR Spectroscopic Data for (+)-Usnic Acid
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Proton Assignment

Chemical Shift (8) in CDCIs  Chemical Shift () in

(ppm) DMSO-de (ppm)
H-4 5.96 5.90
OH-7 13.30[2][3]
CHs-8 2.10
OH-9 11.01[2]
CHs-9b 1.75[2][3]
COCHs-2 2.65
COCHs-6 2.66[2][3]
OH-3 18.81

Note: Some proton signals, particularly hydroxyl groups, may be broad or not distinctly

observed depending on solvent and concentration.

Table 2: 13C NMR Spectroscopic Data for (+)-Usnic Acid
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Carbon Assignment

Chemical Shift (8) in CDCIs  Chemical Shift () in

(ppm)[2] DMSO-ds (ppm)[4]
C-1 197.62 198.23
C-la 104.80 105.40
C-2 108.87 109.50
C-3 191.29 191.80
C-4 97.90 98.52
C-4a 178.0 179.56
C-5a 101.08 101.71
C-6 154.7 155.38
C-7 157.0 157.68
C-8 103.53 104.13
C-9 163.0 164.05
C-9a 58.64 59.25
C-9b 31.71 32.31
CHs-8 7.12 7.73
CHs-9b 30.87 31.49
COCHs-2 27.49 28.11
COCHs-6
C=0 (Ketones) 199.92, 201.36 200.53, 201.98

Infrared (IR) Spectroscopy

The IR spectrum of usnic acid reveals key functional groups present in the molecule.

Table 3: Infrared (IR) Spectroscopic Data for (+)-Usnic Acid
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Wavenumber (cm~?) Vibrational Assignment

3093 - 2927 O-H stretching (hydroxyl groups)[5]

1716 - 1676 C=0 stretching (conjugated cyclic ketone group)
[5]

1694 C=0 stretching (conjugated cyclic ketone)[5]

1070 C-O stretching[5]

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation
pattern of (+)-usnic acid. The molecular formula is Ci1sH1607, with a molecular weight of
344.32 g/mol [6][7].

Table 4: Mass Spectrometry (MS) Data for (+)-Usnic Acid

m/z Value lon Description Method

345.0961 [M+H]* (Protonated Molecule) FAB-MS[3]

343.0851 [M-H]™ (Deprotonated ESI-QTOF-MS[g]
Molecule)

328.0610 [M-H-CHs]~ ESI-QTOF-MS/MS[8]

313.0366 [M-H-2CH3]~ ESI-QTOF-MS/MS|8]

259.0635 [M-H-CHs-C3HO2]~ ESI-QTOF-MS/MS[8]

231.0678 [M-H-CHs-C3HO2-COJ~ ESI-QTOF-MS/MS[8]

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data for a
natural product like (+)-usnic acid.

NMR Spectroscopy

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.researchgate.net/figure/nfrared-IR-spectra-of-usnic-acid-UA-b-cyclodextrin-bCD-physical-mixture-PM-and_fig2_225324878
https://www.researchgate.net/figure/nfrared-IR-spectra-of-usnic-acid-UA-b-cyclodextrin-bCD-physical-mixture-PM-and_fig2_225324878
https://www.researchgate.net/figure/nfrared-IR-spectra-of-usnic-acid-UA-b-cyclodextrin-bCD-physical-mixture-PM-and_fig2_225324878
https://www.researchgate.net/figure/nfrared-IR-spectra-of-usnic-acid-UA-b-cyclodextrin-bCD-physical-mixture-PM-and_fig2_225324878
https://www.benchchem.com/product/b190493?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_125-46-2_IR1.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Usnic-Acid
https://www.benchchem.com/product/b190493?utm_src=pdf-body
https://www.researchgate.net/publication/247062642_Complete_NMR_assignments_of_-usnic_acid
https://pmc.ncbi.nlm.nih.gov/articles/PMC10308081/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10308081/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10308081/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10308081/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10308081/
https://www.benchchem.com/product/b190493?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190493?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

A combination of one- and two-dimensional NMR experiments is used for full structural
assignment[9][10].

o Sample Preparation: A sample of (+)-usnic acid is dissolved in a deuterated solvent,
typically CDCIs or DMSO-de.

e 'H NMR Acquisition:
o The *H spectrum is recorded at room temperature.

o Signal averaging is performed over multiple transients (e.g., 8) with a specified recycle
interval (e.g., 1 s).

o Chemical shifts are referenced to the residual solvent signal (e.g., CDCIs at dH = 7.26
ppm)[10].

e 13C NMR Acquisition:

o The 13C spectrum is often recorded using a multiplicity-edited pulse sequence like DEPTQ
to differentiate between CHs, CHz, CH, and quaternary carbons.

o Alarger number of transients (e.g., 800) and a longer recycle interval (e.g., 2 s) are
typically required due to the lower natural abundance of 13C.

o Chemical shifts are referenced to the solvent signal (e.g., CDCls at 8C = 77.16 ppm)[10].

e 2D NMR Acquisition: For unambiguous assignment, 2D NMR experiments such as COSY,
HSQC, and HMBC are conducted to establish *H-1H correlations, direct 1H-13C correlations,

and long-range tH-13C correlations, respectively.

IR Spectroscopy

o Sample Preparation: The sample is typically prepared as a KBr (Potassium Bromide) disc. A
small amount of the solid sample is ground with dry KBr powder and pressed into a thin,
transparent pellet.

o Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the KBr disc is first collected and then subtracted
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from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (e.g., UHPLC-Q-TOF-MS/MS)

This technique is used to determine the mass of the molecule and to study its fragmentation,

which aids in structural elucidation[11].
o Chromatographic Separation:
o The sample is dissolved in a suitable solvent (e.g., methanol).

o Separation is performed on a C18 column using a mobile phase, such as a gradient of
methanol and water, at a specific flow rate (e.g., 0.4 ml/min)[11].

e Mass Spectral Analysis:
o The analysis is often conducted in a negative electrospray ionization (ESI) mode.
o Nitrogen is used as the nebulizer and auxiliary gas.

o The mass spectrometer is operated to acquire both full scan MS data and tandem MS
(MS/MS) data for precursor ions of interest[8]. The MS/MS data provides the

fragmentation pattern.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a

natural product like (+)-usnic acid.
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Caption: Workflow for Natural Product Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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